molecular formula C8H7N3O2 B1585445 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid CAS No. 57892-73-6

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid

Cat. No. B1585445
CAS RN: 57892-73-6
M. Wt: 177.16 g/mol
InChI Key: RLORFBCHRYBAEG-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid (IPA) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. It is a derivative of imidazo[1,2-a]pyrimidine and has a carboxylic acid functional group attached to it. IPA has been found to possess a range of biological activities and is being investigated for its potential use in drug development and as a research tool.

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine cores, which include “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid”, have been found to have potential as anticancer agents. They have been evaluated for their antiproliferative potential in breast cancer cells . Among the derivatives, some showed significant results against the MCF7 and MDA-MB-231 cell lines .

Antibacterial and Antifungal Agents

Substituted imidazo[1,2-a]pyridines, including “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid”, have been reported to possess a broad spectrum of biological activity, including antibacterial and antifungal properties .

Antiviral Agents

Imidazopyridines, including “2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid”, have been reported to have antiviral properties .

Anti-Inflammatory Drugs

Imidazo[1,2-a]pyridines have been reported to have anti-inflammatory properties .

Treatment of Cardiovascular Diseases

Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease .

Optoelectronic Devices and Sensors

This class of aromatic heterocycles has great potential in several research areas, including materials science. They have been reported in different technological applications, such as optoelectronic devices and sensors .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridines have been reported to be used as emitters for confocal microscopy and imaging .

properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6/h1-3,5H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORFBCHRYBAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206602
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid

CAS RN

57892-73-6
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057892736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57892-73-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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